Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is an organic compound known for its unique structure and reactivity. It is often used in various chemical syntheses and research applications due to its ability to participate in a wide range of chemical reactions.
Mechanism of Action
Target of Action
It’s known that cyanoacetohydrazides, which are related compounds, are used as precursors in reactions leading to the construction of heterocycles . These heterocycles can interact with various biological targets, depending on their specific structures.
Mode of Action
It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate might interact with its targets through similar nucleophilic reactions.
Biochemical Pathways
Compounds synthesized from cyanoacetohydrazides are known to be involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Result of Action
It’s known that the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused n-heterocycles , which are an important class of compounds for new drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethyl cyanoacetate+4-methylaniline→Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-ethoxyphenylamino)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylphenylamino)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the cyano group and the ethyl ester group also contributes to its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
59746-98-4 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9- |
InChI Key |
KDMYZZUPYLVGAF-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N |
SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Origin of Product |
United States |
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